Cas no 1367804-71-4 ((6-Fluoroquinolin-8-yl)methanamine)
(6-Fluoroquinolin-8-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (6-Fluoroquinolin-8-yl)methanamine
- FCH2422311
- AX8260713
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- Inchi: 1S/C10H9FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2
- InChI Key: VUPLPBSBFIDFCK-UHFFFAOYSA-N
- SMILES: FC1=CC2=CC=CN=C2C(=C1)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Topological Polar Surface Area: 38.9
(6-Fluoroquinolin-8-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM222723-1g |
(6-Fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 95% | 1g |
$635 | 2021-08-04 | |
| TRC | F199685-250mg |
(6-Fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 250mg |
$ 1000.00 | 2022-06-02 | ||
| TRC | F199685-500mg |
(6-Fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 500mg |
$ 1665.00 | 2022-06-02 | ||
| Alichem | A189009032-1g |
(6-Fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 95% | 1g |
596.23 USD | 2021-06-01 | |
| Chemenu | CM222723-1g |
(6-Fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 95% | 1g |
$537 | 2023-02-18 | |
| Enamine | EN300-8323322-0.05g |
(6-fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 95% | 0.05g |
$912.0 | 2024-05-21 | |
| Enamine | EN300-8323322-0.1g |
(6-fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 95% | 0.1g |
$956.0 | 2024-05-21 | |
| Enamine | EN300-8323322-0.25g |
(6-fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 95% | 0.25g |
$999.0 | 2024-05-21 | |
| Enamine | EN300-8323322-0.5g |
(6-fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 95% | 0.5g |
$1043.0 | 2024-05-21 | |
| Enamine | EN300-8323322-1.0g |
(6-fluoroquinolin-8-yl)methanamine |
1367804-71-4 | 95% | 1.0g |
$1086.0 | 2024-05-21 |
(6-Fluoroquinolin-8-yl)methanamine Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on (6-Fluoroquinolin-8-yl)methanamine
Introduction to (6-Fluoroquinolin-8-yl)methanamine (CAS No. 1367804-71-4)
(6-Fluoroquinolin-8-yl)methanamine, with the CAS number 1367804-71-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 8-(aminomethyl)-6-fluoroquinoline, is characterized by its unique chemical structure, which includes a quinoline ring substituted with a fluoro group and an aminomethyl group. The combination of these functional groups imparts distinct properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
The quinoline scaffold is a well-known and widely studied heterocyclic core in medicinal chemistry due to its diverse biological activities. Quinoline derivatives have been extensively investigated for their antimalarial, antibacterial, and anticancer properties. The introduction of a fluoro group at the 6-position and an aminomethyl group at the 8-position in (6-Fluoroquinolin-8-yl)methanamine further enhances its potential for developing novel therapeutic agents.
Recent research has highlighted the significance of (6-Fluoroquinolin-8-yl)methanamine in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of several derivatives of this compound. The researchers found that these derivatives exhibited potent antiproliferative activity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. This finding underscores the potential of (6-Fluoroquinolin-8-yl)methanamine as a lead compound for anticancer drug discovery.
In addition to its anticancer properties, (6-Fluoroquinolin-8-yl)methanamine has also shown promise in other therapeutic areas. A study published in the European Journal of Medicinal Chemistry explored the use of this compound as an inhibitor of specific enzymes involved in neurodegenerative diseases. The researchers demonstrated that certain derivatives of (6-Fluoroquinolin-8-yl)methanamine effectively inhibited these enzymes, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
The synthetic accessibility of (6-Fluoroquinolin-8-yl)methanamine is another factor contributing to its importance in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the reaction of 6-fluoroquinoline with formaldehyde and ammonia, followed by reductive amination to form the desired product. This synthetic pathway allows for easy modification of the quinoline scaffold, enabling the exploration of a wide range of structural variations.
The physicochemical properties of (6-Fluoroquinolin-8-yl)methanamine are also noteworthy. It is typically obtained as a white solid with a melting point ranging from 135°C to 137°C. The compound is moderately soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility profile makes it suitable for use in various chemical reactions and biological assays.
In terms of safety and handling, (6-Fluoroquinolin-8-yl)methanamine should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure safe working conditions.
The future prospects for (6-Fluoroquinolin-8-yl)methanamine are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As more derivatives are synthesized and evaluated, it is likely that novel drugs based on this scaffold will emerge, addressing unmet medical needs in various disease areas.
In conclusion, (6-Fluoroquinolin-8-yl)methanamine (CAS No. 1367804-71-4) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique chemical structure, synthetic accessibility, and diverse biological activities make it an attractive candidate for developing new therapeutic agents. Continued research into this compound will undoubtedly contribute to advancements in medicinal chemistry and drug discovery.
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